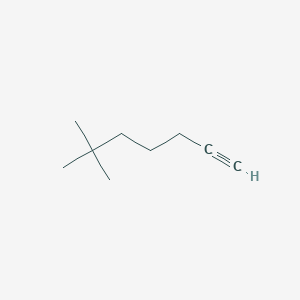

6,6-Dimethylhept-1-yne

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16 |

|---|---|

Molecular Weight |

124.22 g/mol |

IUPAC Name |

6,6-dimethylhept-1-yne |

InChI |

InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3 |

InChI Key |

VUJSMWCUMLMEKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCC#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Dimethylhept 1 Yne and Its Functionalized Analogs

Convergent and Divergent Synthetic Routes to 6,6-Dimethylhept-1-yne (B6154858)

One of the most fundamental and effective methods for the synthesis of terminal alkynes involves the alkylation of acetylide ions. lumenlearning.com This method is significant in organic synthesis as it facilitates the formation of a new carbon-carbon bond, allowing for the extension of a carbon chain. lumenlearning.com The process begins with the deprotonation of a terminal alkyne, such as acetylene, using a very strong base. lumenlearning.com The terminal proton of an alkyne is weakly acidic (pKa ≈ 25-26), requiring a base strong enough to effect complete deprotonation. lumenlearning.com Commonly used bases include sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi). lumenlearning.comyoutube.com

This deprotonation generates a potent carbanion nucleophile known as an acetylide or alkynide ion. lumenlearning.com This ion can then participate in a nucleophilic substitution (Sₙ2) reaction with a suitable electrophile, typically a primary alkyl halide. lumenlearning.com For the synthesis of this compound, the acetylide ion is reacted with 1-bromo-4,4-dimethylpentane. The use of a primary alkyl halide is critical to ensure the substitution reaction is favored, as secondary and tertiary halides would predominantly lead to elimination products due to the strong basicity of the acetylide anion. lumenlearning.com

| Reactant 1 (Alkyne) | Base | Intermediate | Reactant 2 (Alkyl Halide) | Product | Reaction Type |

| Acetylene (HC≡CH) | n-BuLi or NaNH₂ | Lithium or Sodium Acetylide (HC≡C⁻) | 1-bromo-4,4-dimethylpentane | This compound | Sₙ2 Alkylation |

Organometallic reagents, particularly Grignard and organolithium compounds, are central to the synthesis of alkynes. youtube.comchemistrysteps.com These reagents are highly valued for their strong nucleophilic and basic character, stemming from the highly polarized carbon-metal bond. wikipedia.orgtaylorandfrancis.com

In the context of alkyne synthesis, their primary role is often as exceptionally strong bases for the deprotonation of terminal alkynes, as discussed in the previous section. youtube.com Organolithium reagents such as n-butyllithium, sec-butyllithium, and tert-butyllithium (B1211817) are commercially available and are among the most frequently used bases for generating acetylides. wikipedia.orgsaylor.org The reaction is an acid-base equilibrium that lies far to the side of the products, forming a lithium acetylide and the conjugate acid of the organolithium reagent (an alkane). saylor.org

Grignard reagents (RMgX) can also be used for this purpose. For instance, reacting a terminal alkyne with a pre-formed Grignard reagent like ethylmagnesium bromide results in the formation of an alkynyl Grignard reagent (RC≡CMgX) and ethane (B1197151) gas. google.com These alkynyl organometallics are powerful nucleophiles that readily react with electrophiles to form new C-C bonds. A patented process for a related compound, 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871), utilizes a Grignard reagent or an organolithium compound to deprotonate t-butylacetylene, with the resulting acetylide subsequently attacking the electrophilic carbonyl of acrolein. google.com This demonstrates the utility of these organometallic reagents in building the carbon framework of functionalized this compound analogs.

| Organometallic Reagent Type | General Formula | Key Characteristics | Application in Alkyne Synthesis |

| Organolithium | R-Li | Extremely strong base, potent nucleophile, highly reactive. wikipedia.org | Deprotonation of terminal alkynes to form lithium acetylides. youtube.com |

| Grignard Reagent | R-MgX | Strong base, potent nucleophile, less reactive than organolithiums. | Deprotonation of terminal alkynes to form alkynyl Grignard reagents. google.com |

For the synthesis of functionalized derivatives of this compound, particularly those involving the formation of a C(sp)-C(sp²) bond, the Sonogashira cross-coupling reaction is an exceptionally powerful tool. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The process is typically catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst. wikipedia.org

The reaction can be performed under mild conditions, often at room temperature and in the presence of a mild amine base, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org This has made the Sonogashira coupling a widely adopted method in the synthesis of complex molecules. wikipedia.org Using this methodology, this compound can be coupled with a diverse range of aryl or vinyl halides to produce a library of derivatives. To prevent the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst, the reaction is run under an inert atmosphere. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent this side reaction. wikipedia.org

| Alkyne Substrate | Coupling Partner (Ar-X or Vinyl-X) | Catalyst/Co-catalyst | Base/Solvent | Product Example |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1-Phenyl-6,6-dimethylhept-1-yne |

| This compound | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Diethylamine | 1-(4-Tolyl)-6,6-dimethylhept-1-yne |

| This compound | 1-Iodocyclohexene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1-(Cyclohexen-1-yl)-6,6-dimethylhept-1-yne |

The synthesis of unsaturated derivatives of this compound, such as enynes (molecules containing both a double and a triple bond), requires methods that control both regioselectivity and stereoselectivity. Palladium-catalyzed dimerization of terminal alkynes is one direct route to enynes, though control over head-to-head versus head-to-tail coupling is a key challenge dependent on the specific catalytic system used. researchgate.netresearchgate.net

A highly relevant method for generating an enynyl alcohol involves the nucleophilic addition of an acetylide to an α,β-unsaturated aldehyde or ketone. For example, the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol is achieved by reacting the lithium or magnesium salt of 3,3-dimethylbut-1-yne (t-butylacetylene) with acrolein. google.com In this reaction, the acetylide anion selectively attacks the electrophilic carbonyl carbon, an example of a 1,2-addition, to yield the corresponding enynyl alcohol. google.com

Furthermore, tandem reactions involving carbometalation can produce highly functionalized and stereodefined unsaturated derivatives. For example, the zirconium-catalyzed methylalumination of terminal alkynes generates vinylalane intermediates that can be trapped with various electrophiles to yield trisubstituted enol derivatives with high stereopurity. nih.govnih.gov These advanced methods allow the alkyne functionality to be transformed into more complex unsaturated systems with precise control.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in organometallic chemistry. acs.org The focus is on developing processes that are more atom-economical, use less hazardous substances, employ renewable feedstocks and solvents, and are more energy-efficient. acs.orgrsc.org For the synthesis of alkynes, this includes moving away from stoichiometric reagents where possible and developing catalytic processes. dlut.edu.cn Photocatalysis, for instance, represents a mild and efficient protocol for generating radicals from unactivated alkanes, which can then be used in C-H alkynylation reactions. dlut.edu.cn

A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Research into organometallic transformations has explored solvent-free conditions or the substitution of traditional solvents with more environmentally benign alternatives. acs.orgdlut.edu.cn Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, are gaining traction as greener replacements for petroleum-derived solvents like tetrahydrofuran (B95107) (THF). rsc.org Applying these principles to the synthesis of this compound could involve performing the organolithium-mediated alkylation in a solvent like 2-MeTHF. Furthermore, developing catalytic C-H activation strategies could provide more sustainable, long-term alternatives to classical nucleophilic substitution pathways. dlut.edu.cn

| Traditional Solvent | Green Alternative(s) | Key Advantages of Green Alternative |

| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, higher boiling point, greater stability. rsc.org |

| Diethyl ether | Cyclopentyl methyl ether (CPME) | Higher boiling point, lower peroxide formation, greater stability to acids/bases. |

| Benzene, Toluene | Anisole, p-Cymene | Lower toxicity, derived from renewable sources (in some cases). |

Catalytic Efficiency and Atom Economy in Synthetic Routes

In the synthesis of specialized terminal alkynes such as this compound, modern catalytic methods are pivotal for achieving high efficiency and minimizing waste. The principles of catalytic efficiency and atom economy are central to developing sustainable and cost-effective synthetic protocols. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nwnu.edu.cnnih.gov Highly atom-economical reactions, such as additions and isomerizations, maximize this incorporation, thereby reducing the generation of byproducts. jk-sci.com Catalytic efficiency is measured by the turnover number (TON), which represents the number of substrate molecules converted per molecule of catalyst, and the turnover frequency (TOF), which is the TON per unit of time. High TON and TOF values signify a more active and stable catalyst, allowing for lower catalyst loadings and reducing costs and potential contamination of the product with metal residues.

Transition-metal catalysis, particularly with palladium, ruthenium, and gold, has furnished a powerful toolkit for alkyne synthesis that adheres to these green chemistry principles. core.ac.uknih.govresearchgate.net For instance, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling are fundamental for forming C(sp)-C(sp²) bonds. acs.org However, classical Sonogashira reactions are not perfectly atom-economical as they require pre-functionalized aryl or vinyl halides and generate stoichiometric amounts of salt waste. More advanced, atom-economical strategies aim to circumvent the need for pre-functionalized starting materials. These include dehydrogenative couplings, which form C-C bonds by releasing hydrogen gas as the only byproduct. researchgate.net

Palladium-catalyzed methods for the dimerization of terminal alkynes represent a highly atom-economic route to valuable conjugated 1,3-enyne or 1,3-diyne structures. thieme-connect.com Furthermore, palladium-catalyzed dialkoxycarbonylation of terminal alkynes provides an atom-economic synthesis of dicarboxylic acid diesters. researchgate.net The development of Ni/Pd core-shell nanoparticles has been explored to create more atom-economical catalysts for Sonogashira coupling reactions, where a cheaper metal (Nickel) constitutes the core and the catalytically active, expensive metal (Palladium) forms the shell. skku.edunih.govresearchgate.net Ruthenium catalysts have also shown remarkable efficiency in various alkyne transformations, including intermolecular alkene-alkyne couplings and trans-hydroalkynylation, which can proceed under mild, biologically relevant conditions. nih.govrsc.orgnih.gov These methods offer high selectivity and efficiency, even at low catalyst loadings (e.g., 0.5 mol%), showcasing high catalytic efficiency. nih.gov The application of these advanced catalytic systems to a sterically hindered substrate like this compound requires careful optimization of ligands and reaction conditions to overcome potential steric hindrance and achieve high yields and selectivity.

| Catalytic System | Reaction Type | Typical Catalyst Loading (mol%) | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium/Copper (Sonogashira Coupling) | C(sp)-C(sp²) Coupling | 1-5 | Broad substrate scope, reliable C-C bond formation. | acs.org |

| Palladium with P,N-Ligand | Cross-coupling of two alkynes | 0.5-2 | High atom economy, redox-neutral, highly regio- and stereoselective. nih.gov | nih.gov |

| Ruthenium ([CpRuCl]₄) | trans-Hydroalkynylation | 1.25-5 | Unconventional trans-addition, high stereoselectivity. nih.gov | nih.gov |

| Cationic Ruthenium (CpRu(MeCN)₃PF₆) | [2+2] Cycloaddition | 1-5 | Access to strained cyclobutene (B1205218) structures, high regioselectivity. acs.org | acs.org |

| Gold (AuCl) | Hydration | 0.2 (2000 ppm) | Very low catalyst loading, compatible with enzymatic reactions. researchgate.net | researchgate.net |

| Ni/Pd Core-Shell Nanoparticles | Sonogashira Coupling | Not specified | Atom-economical design by reducing precious metal use. skku.edunih.gov | skku.edunih.gov |

Chemoenzymatic Synthesis and Biocatalytic Transformations Towards this compound Analogs

Chemoenzymatic synthesis integrates the strengths of both chemical and biological catalysis to construct complex molecules with high selectivity and efficiency under mild conditions. acs.org This approach is particularly valuable for generating functionalized analogs of molecules like this compound, introducing chiral centers or polar functional groups that are challenging to install using purely chemical methods. Biocatalysts, such as isolated enzymes or whole-cell systems, offer unparalleled stereo-, regio-, and chemoselectivity, operating in aqueous media at ambient temperature and pressure, which aligns with the principles of green chemistry. bohrium.com

One powerful strategy is the use of chemoenzymatic cascades, where a chemical transformation is followed in the same pot by an enzymatic reaction. acs.orgresearchgate.net For terminal alkynes, a common cascade involves the initial metal-catalyzed hydration of the alkyne to a ketone, followed by an enzymatic reduction or amination to produce a chiral alcohol or amine. For example, gold catalysts have been shown to efficiently hydrate (B1144303) alkynes at parts-per-million (ppm) loadings, and the resulting ketone intermediate can be converted into a chiral amine with high enantiomeric excess using a transaminase enzyme. researchgate.netacs.org This one-pot sequence provides direct access to valuable chiral building blocks from simple alkyne precursors.

Direct functionalization of the hydrocarbon backbone of a this compound analog can be achieved using oxygenating enzymes, most notably cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are capable of performing regio- and stereoselective hydroxylation of unactivated C-H bonds, a transformation that is extremely difficult to control with conventional chemical reagents. nih.govnih.gov By selecting or engineering a suitable P450, it is possible to introduce a hydroxyl group at a specific position on the heptyl chain, leading to novel, functionalized analogs. almacgroup.com For instance, bacterial P450s have been engineered to hydroxylate a wide range of non-natural substrates, including alkanes and aromatics. researchgate.net

Furthermore, a variety of enzymes that catalyze C-C bond formation, such as aldolases and thiamine-diphosphate (ThDP)-dependent enzymes, can be employed to build more complex molecular architectures. nih.govnih.govacs.org While direct enzymatic action on the alkyne itself can be limited, precursors or derivatives of this compound could serve as substrates for these enzymes to generate analogs with extended carbon skeletons or new functional groups like 1,2-diols or α-hydroxy ketones. nih.gov The integration of these biocatalytic steps with chemical synthesis opens a vast landscape for the creation of diverse and complex analogs of this compound for various applications.

| Enzyme Class | Transformation | Substrate / Precursor | Potential Analog Product | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) / Transaminase (ATA) | Reductive Amination | 7,7-Dimethylheptan-2-one (from hydration of this compound) | Chiral 7,7-Dimethylheptan-2-amine | acs.orgresearchgate.net |

| Cytochrome P450 Monooxygenase (P450) | C-H Hydroxylation | This compound or a saturated analog | Hydroxylated this compound derivatives | nih.govnih.gov |

| Ene-Reductase (ERED) | Asymmetric reduction of a C=C bond | An α,β-unsaturated ketone derived from a this compound precursor | Chiral saturated ketone | researchgate.net |

| Aldolase | Aldol Addition | An aldehyde precursor to this compound | Analog with a β-hydroxy carbonyl group | nih.govnih.gov |

| Thiamine Diphosphate (ThDP)-dependent Enzymes | Acyloin Condensation | An aldehyde precursor | Analog with an α-hydroxy ketone moiety | nih.gov |

Elucidation of Reaction Mechanisms and Catalytic Transformations of 6,6 Dimethylhept 1 Yne

Mechanistic Studies of Hydrofunctionalization Reactions of the Alkyne Moiety

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the carbon-carbon triple bond. The steric bulk of the tert-butyl group in 6,6-dimethylhept-1-yne (B6154858) significantly influences the regioselectivity of these additions.

Hydroboration-Oxidation: The hydroboration of terminal alkynes like this compound, followed by oxidation, is a key method for the anti-Markovnikov hydration to produce aldehydes. jove.comchemistrysteps.com The reaction proceeds through a concerted syn-addition of the B-H bond across the alkyne. jove.com Due to the steric hindrance of the tert-butyl group, the boron atom preferentially adds to the terminal, less substituted carbon atom. jove.comchemistrysteps.com This regioselectivity is a classic example of steric control in organic reactions. While simple boranes (BH₃) can be used, sterically demanding borane (B79455) reagents such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed to prevent a second hydroboration of the resulting vinylborane (B8500763). chemistrysteps.comyoutube.com The intermediate vinylborane is then oxidized, typically with hydrogen peroxide in a basic solution, to yield an enol that rapidly tautomerizes to the final aldehyde product, 6,6-dimethylheptanal. jove.comchemistrysteps.com

The general mechanism for the hydroboration-oxidation of a terminal alkyne is as follows:

Hydroboration: Syn-addition of borane to the alkyne, forming a vinylborane.

Oxidation: Reaction of the vinylborane with hydrogen peroxide and a base to replace the boron atom with a hydroxyl group, forming an enol.

Tautomerization: Rapid isomerization of the enol to the more stable aldehyde.

| Reagent | Regioselectivity | Product after Oxidation |

| BH₃-THF then H₂O₂, NaOH | Anti-Markovnikov | 6,6-Dimethylheptanal |

| 9-BBN then H₂O₂, NaOH | High Anti-Markovnikov | 6,6-Dimethylheptanal |

Hydroalumination: Similar to hydroboration, hydroalumination involves the addition of an Al-H bond across the triple bond. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used. The addition is also typically a syn-process, leading to a vinylalane intermediate. The regioselectivity is governed by both steric and electronic factors, with the aluminum atom adding to the terminal carbon of this compound. These vinylalane intermediates are valuable synthetic precursors that can be protonated to yield an alkene or reacted with various electrophiles.

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms (the terminal carbon). masterorganicchemistry.com This leads to the formation of a vinyl halide with the halogen atom on the more substituted carbon. The mechanism typically proceeds through a vinyl cation intermediate, which is stabilized by the adjacent alkyl group. masterorganicchemistry.com The bulky tert-butyl group can further influence the stability of this intermediate. In some cases, particularly with HBr in the presence of peroxides, a radical mechanism can occur, leading to anti-Markovnikov addition. The regioselectivity of alkyne functionalization is generally well-understood for terminal alkynes. researchgate.net

| Reagent | Regioselectivity | Product |

| HCl | Markovnikov | 2-Chloro-6,6-dimethylhept-1-ene |

| HBr | Markovnikov | 2-Bromo-6,6-dimethylhept-1-ene |

| HBr, ROOR | Anti-Markovnikov | 1-Bromo-6,6-dimethylhept-1-ene |

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkyne, catalyzed by transition metals, most commonly platinum or rhodium complexes. The regioselectivity of hydrosilylation of terminal alkynes can be controlled by the choice of catalyst and ligands. For this compound, the addition can lead to either the (E)-vinylsilane, the (Z)-vinylsilane, or the α-adduct. The steric hindrance of the tert-butyl group plays a significant role in directing the regioselectivity, often favoring the placement of the bulky silyl (B83357) group at the terminal carbon. researchgate.net

The stereochemistry of hydrofunctionalization reactions is a critical aspect. For instance, hydroboration and hydroalumination proceed via syn-addition, leading to a specific stereoisomer of the vinyl intermediate. jove.com In contrast, hydrohalogenation can proceed through intermediates that allow for a mixture of syn and anti-addition, although syn-addition is often favored. masterorganicchemistry.com

The regioselectivity is a battle between electronic and steric effects. In the case of this compound, the large tert-butyl group often dominates, directing incoming groups to the less sterically encumbered terminal carbon, resulting in anti-Markovnikov products in many catalytic systems. chemistrysteps.comyoutube.com However, under conditions that favor carbocation intermediates, such as in hydrohalogenation, the electronic stabilizing effect of the alkyl group can lead to Markovnikov products. masterorganicchemistry.com DFT calculations have been used to investigate the diverging pathways in the hydroboration of terminal alkynes, showing that the nature of the alkyne (aromatic vs. aliphatic) can influence the reaction mechanism and selectivity. acs.org

Cycloaddition Reactions Involving this compound

The carbon-carbon triple bond of this compound can participate in various cycloaddition reactions to form cyclic compounds.

Diels-Alder Reaction: As an alkyne, this compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a cyclohexadiene derivative. The reactivity of the alkyne is influenced by its electronic properties and the steric hindrance from the tert-butyl group. The reaction typically requires thermal conditions or Lewis acid catalysis to proceed efficiently. canterbury.ac.nz While alkynes are generally less reactive dienophiles than alkenes, the formation of a highly unsaturated cyclic product can be a powerful synthetic tool. The bulky tert-butyl group can influence the facial selectivity of the diene's approach.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkyne and an alkene can lead to the formation of cyclobutene (B1205218) derivatives. These reactions are often less common and can be more challenging to control than Diels-Alder reactions. The steric bulk of this compound would likely pose a significant challenge for this type of transformation, potentially leading to lower yields or requiring specific catalytic systems to overcome the steric hindrance.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org this compound, as a terminal alkyne, is a suitable substrate for this transformation. alfa-chemistry.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of a click reaction, offering high yields, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole. wikipedia.orgbio-connect.nlresearchgate.net The mechanism involves the in-situ formation of a copper(I) acetylide from this compound, which then reacts with the azide. wikipedia.org The reaction is highly tolerant of various functional groups, making it a powerful tool for bioconjugation and materials science. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, catalyze the cycloaddition to yield the 1,5-disubstituted triazole regioisomer. organic-chemistry.org This complementary regioselectivity provides access to a different class of triazole products. Unlike CuAAC, RuAAC can also be used with internal alkynes. organic-chemistry.org

| Catalyst | Regioisomer | Key Features |

| Copper(I) | 1,4-disubstituted | High yield, mild conditions, exclusively terminal alkynes. wikipedia.orgresearchgate.net |

| Ruthenium(II) | 1,5-disubstituted | Complements CuAAC, works with terminal and internal alkynes. organic-chemistry.org |

| Thermal | Mixture of 1,4- and 1,5- | Requires higher temperatures, lacks regioselectivity. wikipedia.org |

The choice of catalyst is therefore critical in determining the isomeric outcome of the cycloaddition reaction with this compound, allowing for the selective synthesis of either the 1,4- or 1,5-triazole product.

Computational Insights into Transition States and Reaction Energetics of Alkyne Transformations

Computational chemistry, particularly Density Functional Theory (DFT), offers significant insights into the complex transformations of alkynes like this compound. These methods are instrumental in mapping the potential energy surfaces of reactions, identifying the structures of transition states, and calculating the energetics of various reaction pathways. researchgate.net For instance, in reactions involving this compound, theoretical calculations can predict the regioselectivity of additions to the alkyne. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can determine the most likely sites for electrophilic or nucleophilic attack. The steric hindrance imposed by the bulky tert-butyl group at the 6-position is a critical factor that influences reaction pathways and the stability of intermediates and transition states, a feature that can be effectively modeled computationally.

Quantum-chemical calculations have been employed to study the mechanisms of reactions such as cycloadditions, providing a theoretical basis for experimentally observed outcomes. researchgate.net These studies can elucidate the preference for certain reaction pathways over others by comparing the activation energies of competing transition states. For example, in metal-catalyzed reactions, computational models can help understand how the catalyst interacts with the alkyne substrate, activating it for subsequent transformations. ucl.ac.uk The energetics of intermediate species and transition states can be calculated to rationalize the observed product distributions. researchgate.net While specific computational studies focusing exclusively on this compound are not extensively documented in readily available literature, the principles and methodologies are widely applied to analogous alkyne systems.

Metal-Catalyzed Transformations of this compound

The carbon-carbon triple bond in this compound serves as a versatile functional group for a variety of metal-catalyzed transformations, enabling the construction of more complex molecular architectures. smolecule.comeie.gr These reactions often proceed with high efficiency and selectivity under the influence of transition metal catalysts. eie.gr

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) Utilizing the Alkyne Moiety

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. eie.gr The terminal alkyne of this compound is a suitable substrate for several such reactions.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. libretexts.org While direct examples with this compound are not explicitly detailed, its derivatives are extensively used in Sonogashira couplings. For example, the synthesis of terbinafine, an antifungal agent, involves intermediates derived from the related compound 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871), which undergoes Sonogashira coupling. smolecule.com The general mechanism involves the formation of a copper acetylide species, which then reacts with a palladium(II) complex in the catalytic cycle. libretexts.org The reaction is known for its mild conditions and tolerance of various functional groups. libretexts.org

Heck Reaction: Although the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, variations involving alkynes are known. The Mizoroki-Heck reaction, for instance, has been used to synthesize bicyclic systems from derivatives of 6,6-dimethylhept-2-ene (B14377479). smolecule.com

Suzuki Coupling: This palladium-catalyzed reaction couples organoboron compounds with halides or triflates. Chlorinated derivatives of this compound, such as 1-chloro-6,6-dimethylhept-2-en-4-yne, can participate in Suzuki couplings with aryl boronic acids to form new carbon-carbon bonds. smolecule.com The steric bulk of the geminal dimethyl group in these substrates can enhance regioselectivity by hindering undesirable side reactions like β-hydride elimination. smolecule.com

A summary of representative cross-coupling reactions involving derivatives of this compound is presented below:

| Reaction Type | Substrate(s) | Catalyst System | Product Type | Ref. |

| Sonogashira Coupling | (E)-1-hydroxy-3-chloropropylene, tert-butyl acetylene | Pd(PPh₃)₄, CuI | 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne intermediate | |

| Suzuki Coupling | 1-chloro-6,6-dimethylhept-2-en-4-yne, Aryl boronic acid | Palladium catalyst | Aryl-substituted heptenyne | smolecule.com |

| Mizoroki-Heck Reaction | Cyclopentane-alkene derivative of 6,6-dimethylhept-2-ene | Pd(PPh₃)₄ | Bicyclic terpene analog | smolecule.com |

Gold and Platinum Catalysis in Alkyne Activation and Rearrangements

Gold and platinum catalysts are particularly effective in activating the π-system of alkynes, making them susceptible to nucleophilic attack and facilitating various rearrangements. ucl.ac.ukescholarship.org Gold(I) and gold(III) complexes are known to catalyze a wide range of transformations, including hydroalkoxylation and hydroamination of alkynes. escholarship.org The general mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. ucl.ac.uk

While specific examples of gold or platinum-catalyzed reactions with this compound are not prevalent in the reviewed literature, the reactivity of its functional group is well-established in analogous systems. For instance, gold-catalyzed cyclization of arene-diynes and arene-enynes are powerful methods for constructing complex cyclic structures. encyclopedia.pub Gold catalysts are known to promote the hydration of terminal alkynes to form methyl ketones, a transformation that this compound would be expected to undergo. ucl.ac.uk Platinum catalysts also exhibit similar reactivity in activating alkynes for various transformations.

Polymerization and Oligomerization Pathways of this compound and its Derivatives

The alkyne and alkene functionalities in this compound and its derivatives make them potential monomers for polymerization and oligomerization reactions. The conjugated enyne system present in some derivatives can participate in cycloadditions or polymerizations. While specific studies on the polymerization of this compound itself are limited, related compounds have been investigated. For example, radical-mediated polymerization of 6,6-dimethylhept-2-ene derivatives under microwave irradiation has been shown to be efficient. smolecule.com The resulting polymers can exhibit enhanced thermal stability due to the incorporation of the rigid bicyclic structures that can be formed from these monomers. smolecule.com

Radical-Mediated Processes and Electron Transfer Reactions of this compound

Radical reactions provide an alternative pathway for the functionalization of this compound. A notable example is the nickel-photoredox dual-catalyzed carboallylation of this compound with allyl bromide. This reaction proceeds under blue-light irradiation and involves radical-polar crossover mechanisms to afford (4E)-6,6-dimethylhepta-1,4-diene with high E-selectivity and a good yield of 71%. The steric bulk at the 6-position of the diene product helps to suppress side reactions, thereby improving the regioselectivity of the process.

Electron transfer processes are fundamental to many chemical reactions, including some of the catalytic cycles mentioned previously. atharvaexamwise.com In the context of this compound, electron transfer can initiate radical formation or be part of a redox catalytic cycle. The specific study of electron transfer reactions involving this compound is not widely reported, but its unsaturated system makes it a potential candidate for such processes under appropriate electrochemical or photochemical conditions.

Advanced Spectroscopic and Computational Analysis of 6,6 Dimethylhept 1 Yne and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of 6,6-Dimethylhept-1-yne (B6154858) in solution. The chemical shifts, coupling constants, and relaxation times of its ¹H and ¹³C nuclei offer a wealth of information regarding its covalent framework and dynamic behavior.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its unique proton environments. The terminal alkynyl proton (≡C-H) typically resonates in a specific region of the spectrum, around δ 1.7-3.1 ppm. libretexts.org This chemical shift is influenced by the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the alkyne axis, causing the proton to appear at a higher field (more shielded) than vinylic or aromatic protons. libretexts.org The protons on the carbon adjacent to the triple bond (the propargylic protons) and the subsequent methylene groups exhibit characteristic chemical shifts and spin-spin coupling patterns that allow for unambiguous assignment. The tert-butyl group protons appear as a sharp singlet, typically at a high field due to their aliphatic nature.

In ¹³C NMR spectroscopy, the sp-hybridized carbons of the alkyne functional group are readily identifiable. The terminal alkyne carbon (≡C-H) typically appears in the range of 65–85 ppm, while the internal, substituted alkyne carbon (C≡C-R) is found further downfield, between 70–100 ppm. openochem.org The remaining aliphatic carbons of the heptyl chain, including the quaternary carbon and the methyl carbons of the tert-butyl group, resonate at chemical shifts consistent with their local electronic environments.

Dynamic NMR studies can provide information on the conformational flexibility of the heptyl chain. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for bond rotations and identify the most stable conformations of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C1 (≡CH) | ~2.0 - 2.5 | ~68 - 75 | Triplet (t) |

| C2 (C≡C) | - | ~80 - 90 | Singlet (s) |

| C3 (-CH₂-) | ~2.1 - 2.3 | ~20 - 25 | Triplet (t) |

| C4 (-CH₂-) | ~1.4 - 1.6 | ~28 - 33 | Multiplet (m) |

| C5 (-CH₂-) | ~1.3 - 1.5 | ~40 - 45 | Multiplet (m) |

| C6 (C(CH₃)₃) | - | ~30 - 35 | Singlet (s) |

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

For unequivocal structure determination and assignment of all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear 2D NMR experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the terminal alkyne proton to the propargylic protons at C3. Further correlations would be observed along the alkyl chain, linking the protons at C3 to C4, and C4 to C5, thus confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹J-coupling). youtube.comnanalysis.comcolumbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, for instance, connecting the terminal alkyne proton signal to the C1 carbon signal, and the C3 protons to the C3 carbon. columbia.edu This is a highly sensitive method that allows for the unambiguous assignment of carbon signals for all protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). youtube.comcolumbia.edu This technique is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. For this compound, the HMBC spectrum would show a correlation from the terminal alkyne proton to the C2 carbon. Importantly, it would also show correlations from the protons of the tert-butyl methyl groups (C7) to the quaternary C6 and the adjacent C5, definitively establishing the connectivity around the sterically hindered end of the molecule.

While this compound is a liquid at room temperature, it can be incorporated into solid materials such as polymers or metal-organic frameworks. Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of these materials at an atomic level. wikipedia.org

In the solid state, molecular tumbling is restricted, leading to broad NMR signals due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. wikipedia.orglibretexts.org To obtain high-resolution spectra, techniques like Magic Angle Spinning (MAS) are employed. wikipedia.orgemory.edu MAS involves rapidly spinning the sample at a specific angle (54.74°) relative to the external magnetic field, which averages out the anisotropic interactions. libretexts.orgemory.edu

By using ssNMR, one can probe the local environment of the this compound moiety within a solid matrix. For instance, ¹³C ssNMR can distinguish between crystalline and amorphous domains and provide information on the packing of the alkyne molecules. Furthermore, advanced ssNMR experiments can be used to study the dynamics of the molecule within the solid, such as the rotation of the tert-butyl group. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly effective for identifying the key functional groups present in this compound. The alkyne group gives rise to very characteristic vibrational modes.

≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the terminal sp-hybridized carbon results in a sharp, strong absorption band in the IR spectrum, typically appearing in the range of 3330-3270 cm⁻¹. orgchemboulder.com

C≡C Stretch: The carbon-carbon triple bond stretch gives a band in the 2260-2100 cm⁻¹ region. libretexts.orgorgchemboulder.com For terminal alkynes like this compound, this absorption is typically of weak to medium intensity in the IR spectrum. orgchemboulder.com

Raman spectroscopy is particularly sensitive to the C≡C stretching mode. acs.orgnih.govresearchgate.net While this bond has a small change in dipole moment during vibration (leading to a weak IR signal), it experiences a large change in polarizability, resulting in a strong Raman signal. acs.org The C≡C stretching frequencies in Raman spectra are sensitive to the local environment, making them useful probes for studying intermolecular interactions. nih.govdigitellinc.com The position of the C≡C stretching band can shift depending on the solvent, with electron-donating solvents often causing a shift to lower frequencies. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | IR | 3330 - 3270 | Strong, Sharp |

| C-H (sp³) Stretch | IR, Raman | 2960 - 2850 | Strong |

| C≡C Stretch | IR | 2140 - 2100 | Weak to Medium |

| C≡C Stretch | Raman | 2140 - 2100 | Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Probes

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation.

The fragmentation of terminal alkynes is characterized by several key pathways. A common fragmentation for terminal alkynes is the loss of the terminal hydrogen atom, leading to a prominent [M-1]⁺ peak. youtube.com Another significant fragmentation pathway involves cleavage of the bond alpha to the triple bond (propargylic cleavage). For this compound, this would involve the cleavage of the C3-C4 bond, leading to the formation of a stable propargyl cation.

The bulky tert-butyl group also strongly influences the fragmentation pattern. Cleavage of the C5-C6 bond would result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a significant peak at [M-57]⁺. The tert-butyl cation itself is very stable and would likely be observed as a prominent peak at m/z 57. The analysis of these fragmentation pathways provides a mechanistic probe into the gas-phase ion chemistry of the molecule and serves as a fingerprint for its identification.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 124 | [C₉H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₉H₁₅]⁺ | Loss of H˙ from the terminal alkyne |

| 109 | [C₈H₁₃]⁺ | Loss of CH₃˙ from the tert-butyl group |

| 67 | [C₅H₇]⁺ | Cleavage of the C4-C5 bond |

X-ray Crystallography of Co-crystals and Metal Complexes of this compound

As a liquid, this compound cannot be studied by single-crystal X-ray diffraction on its own. However, this technique becomes accessible when the molecule is incorporated into a crystalline solid, such as a co-crystal or a metal complex.

The terminal alkyne functionality can coordinate to a variety of transition metals (e.g., silver, copper, platinum) in a σ- or π-fashion. The formation of such metal-alkyne complexes can facilitate crystallization. X-ray crystallography of these complexes would provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. This would reveal how the electronic properties of the alkyne are perturbed upon coordination.

Furthermore, the C-H bond of the terminal alkyne can act as a weak hydrogen bond donor, participating in the formation of co-crystals with suitable hydrogen bond acceptors. The crystallographic analysis of such co-crystals would provide valuable insights into the non-covalent interactions that govern molecular recognition and crystal packing.

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the properties of this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to perform a variety of calculations.

Geometry Optimization: DFT calculations can determine the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available (e.g., from X-ray crystallography of derivatives).

Spectroscopic Prediction: Computational methods can predict NMR chemical shifts and vibrational frequencies (IR and Raman). digitellinc.com These calculated values are invaluable for aiding the assignment of experimental spectra. Comparing calculated and experimental vibrational frequencies can help to understand the nature of the vibrational modes.

Electronic Structure Analysis: Calculations can provide information about the electronic structure of the molecule, such as the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the alkyne, particularly its behavior as a nucleophile or its participation in pericyclic reactions.

Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of reactions involving this compound, for example, by calculating the transition state structures and activation energies for its various transformations.

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a synergistic approach to the comprehensive analysis of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and predicting the reactivity of organic molecules, including terminal alkynes like this compound. DFT calculations allow for the determination of various molecular properties that are key to understanding chemical behavior.

Theoretical investigations into strained alkynes using DFT have provided insights into rationalizing structural trends and reactivity. rsc.orgnih.gov By modeling the strain on the triple bond, it's possible to understand the reactive nature of certain alkynes. rsc.orgnih.gov For terminal alkynes, DFT can elucidate the electronic environment of the triple bond, which is crucial for its role in reactions such as click chemistry and metal-catalyzed transformations. rsc.orgacs.orgnih.gov

Key electronic parameters derived from DFT calculations for a molecule like this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to calculate the electrostatic potential (ESP) mapped onto the electron density surface. This provides a visual representation of the charge distribution and helps identify electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites. For this compound, the region around the π-system of the alkyne is expected to be electron-rich and thus susceptible to electrophilic attack.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details on charge distribution, hybridization, and delocalization of electron density within the molecule. researchgate.net

Below is a hypothetical data table illustrating typical electronic properties for this compound that could be obtained from DFT calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 0.8 D | A non-zero dipole moment indicates an asymmetric distribution of charge in the molecule. |

Note: The values in this table are illustrative and represent typical quantum chemical calculation results for a molecule of this nature.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape.

The simulations reveal the different spatial arrangements (conformers) the molecule can adopt and the relative energies of these conformers. By simulating the molecule's dynamics, it is possible to identify the most stable, low-energy conformations, which are the most likely to be populated at a given temperature. The bulky tert-butyl group in this compound is expected to significantly influence its conformational preferences by imposing steric constraints.

MD simulations can be used to generate potential energy surfaces and identify local and global energy minima corresponding to stable conformers. The results of these simulations can provide insights into how the molecule's shape affects its interactions with other molecules, such as solvents or reactants. researchgate.net

A hypothetical summary of conformational analysis for this compound is presented in the table below.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.0 | 75 |

| Gauche 1 | ~60° | 1.2 | 12.5 |

| Gauche 2 | ~-60° | 1.2 | 12.5 |

Note: This data is a representative example of what might be expected from a conformational analysis of this compound.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman activities. researchgate.net These theoretical predictions are instrumental in the interpretation of experimental spectra, aiding in the assignment of signals and the confirmation of molecular structure.

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated spectra with experimental data, a high degree of confidence in the structural assignment can be achieved. Discrepancies between theoretical and experimental values can also provide insights into solvent effects or dynamic processes.

Similarly, the vibrational frequencies from IR and Raman spectroscopy can be calculated. researchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the characteristic C≡C and ≡C-H stretching frequencies of the terminal alkyne group.

The table below provides an example of how theoretical and experimental spectroscopic data for this compound could be compared.

| Spectroscopic Data | Theoretical Prediction | Experimental Value |

| ¹³C NMR (C1) | ~68 ppm | ~69 ppm |

| ¹³C NMR (C2) | ~84 ppm | ~83 ppm |

| ¹H NMR (H1) | ~1.9 ppm | ~2.0 ppm |

| IR Stretch (C≡C) | ~2115 cm⁻¹ | ~2110 cm⁻¹ |

| IR Stretch (≡C-H) | ~3310 cm⁻¹ | ~3315 cm⁻¹ |

Note: The presented values are illustrative and based on typical spectroscopic data for terminal alkynes.

Role of 6,6 Dimethylhept 1 Yne in the Synthesis of Complex Organic Architectures and Materials

A Foundation for Macrocyclic and Polycyclic Frameworks

While direct, extensive research on the use of 6,6-Dimethylhept-1-yne (B6154858) in the synthesis of macrocyclic and polycyclic compounds is not widely documented, the reactivity of its terminal alkyne and the steric influence of its tert-butyl group suggest its potential in several key transformations. The principles of alkyne chemistry provide a strong basis for its application in constructing these complex architectures. For instance, the terminal alkyne can readily participate in various coupling reactions, which are fundamental to the formation of large ring systems.

The bulky tert-butyl group can play a crucial role in directing the regioselectivity of certain reactions, potentially favoring the formation of specific isomers in cycloaddition reactions. This steric hindrance can also influence the conformational preferences of the resulting macrocycles, a critical factor in their biological activity or material properties. Although specific examples are not prevalent in the literature, the foundational reactivity of this compound positions it as a promising, albeit under-explored, building block for the strategic synthesis of complex cyclic molecules.

A Precursor for Heterocyclic Synthesis through Alkyne Cyclization

The terminal alkyne functionality in this compound serves as a versatile handle for the construction of a wide array of heterocyclic compounds through various cyclization pathways. The steric bulk of the tert-butyl group can influence the regiochemical outcome of these reactions, offering a degree of control in the synthesis of substituted heterocycles. While specific studies focusing exclusively on this compound are limited, its derivatives are known to participate in key heterocyclic-forming reactions.

For example, derivatives of this compound, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne, possess a conjugated enyne system that is primed for participation in cycloaddition reactions. This structural motif is a valuable precursor for the synthesis of various heterocyclic systems. The presence of both a double and a triple bond allows for a range of pericyclic reactions, including Diels-Alder and [3+2] cycloadditions, which are powerful methods for constructing five- and six-membered rings containing heteroatoms.

The following table summarizes the potential of this compound derivatives in heterocyclic synthesis:

| Derivative | Reaction Type | Potential Heterocyclic Products |

| 1-Chloro-6,6-dimethyl-2-hepten-4-yne | Cycloaddition | Pyridines, Pyrroles, Furans, Thiophenes |

| 6,6-Dimethylhept-1-en-4-yn-3-ol (B1337871) | Intramolecular Cyclization | Lactones, Cyclic Ethers |

It is important to note that the specific reaction conditions and the nature of the reaction partner would determine the final heterocyclic product. The steric hindrance provided by the 6,6-dimethyl groups can influence the regioselectivity of these cyclization reactions.

Applications in the Synthesis of Natural Products and their Analogs

The structural motif of this compound is found within several important synthetic intermediates used in the total synthesis of natural products and their analogs. The combination of the terminal alkyne and the bulky tert-butyl group provides a unique building block for constructing complex carbon skeletons with a high degree of stereochemical control.

A prominent example is the use of 6,6-dimethylhept-1-en-4-yn-3-ol, a derivative of this compound, as a key intermediate in the synthesis of the antifungal drug Terbinafine. google.comd-nb.infogoogle.com The synthesis of Terbinafine involves the reaction of t-butylacetylene with acrolein to form 6,6-dimethylhept-1-en-4-yn-3-ol. google.com This intermediate is then further functionalized to yield the final drug molecule. The bulky tert-butyl group in this precursor is a crucial structural element of the final active pharmaceutical ingredient.

Furthermore, derivatives of this compound have been utilized in the synthesis of other complex natural products. For instance, (E)-1-bromo-6,6-dimethylhept-2-en-4-yne has been employed in the synthesis of archaeal lipids. rug.nl The synthesis of dictyostatin, a potent anticancer agent, also involves intermediates that share structural similarities with derivatives of this compound, highlighting the utility of this structural class in the synthesis of bioactive molecules. nih.gov

The following table summarizes the application of this compound derivatives in natural product synthesis:

| Derivative | Natural Product/Analog | Therapeutic Area |

| 6,6-Dimethylhept-1-en-4-yn-3-ol | Terbinafine | Antifungal |

| (E)-1-Bromo-6,6-dimethylhept-2-en-4-yne | Archaeal Lipids | Not Applicable |

| Structurally related intermediates | Dictyostatin | Anticancer |

Integration into Polymer Science and Materials Chemistry

The terminal alkyne functionality of this compound and its derivatives makes it a valuable monomer for the synthesis of novel polymers and materials with unique properties. The bulky tert-butyl group can impart specific characteristics to the resulting polymers, such as increased solubility, thermal stability, and altered morphological properties.

Terminal alkynes are known to undergo polymerization through various catalytic methods, including those mediated by transition metals. While direct polymerization of this compound is not extensively reported, the polymerization of similar terminal alkynes suggests its potential in this area. The resulting poly(alkyne)s could exhibit interesting properties due to the presence of the bulky tert-butyl pendant groups. These groups could disrupt polymer chain packing, leading to amorphous materials with good solubility in organic solvents.

Furthermore, the alkyne units in the polymer backbone can be post-functionalized through various click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the introduction of a wide range of functional groups, leading to the creation of functionalized polymers with tailored properties for specific applications, such as drug delivery, sensing, or catalysis.

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, are of great interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymerization of diacetylene monomers is a common strategy for the synthesis of conjugated polymers. While this compound is a mono-alkyne, it can be used as a co-monomer or as a building block for the synthesis of more complex monomers for conjugated polymer synthesis.

The bulky tert-butyl group can play a significant role in the properties of the resulting conjugated materials. It can enhance the solubility of the polymers, which is often a challenge in the processing of these materials. Moreover, the steric hindrance from the tert-butyl groups can influence the planarity of the polymer backbone, which in turn affects the electronic properties, such as the band gap and charge carrier mobility. For instance, in the synthesis of D-π-A conjugated polymers for OLEDs, bulky side chains are often incorporated to improve the performance of the devices. bohrium.com Although not directly involving this compound, this highlights the importance of sterically demanding groups in the design of functional organic electronic materials.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for 6,6-Dimethylhept-1-yne (B6154858) Transformations

The transformation of this compound into more complex and valuable molecules is highly dependent on the development of innovative catalytic systems. Research is moving beyond traditional methods to embrace systems that offer higher efficiency, selectivity, and sustainability. Metal-based catalysts are central to many organic syntheses due to their ability to facilitate a wide range of transformations. mdpi-res.com

Transition metal catalysis remains a cornerstone for activating the alkyne group. Palladium-catalyzed cross-coupling reactions are instrumental in forming critical carbon-carbon bonds, such as in the synthesis of intermediates for the antifungal agent terbinafine. smolecule.com Similarly, rhodium-catalyzed alkenylation offers pathways for styrene-like coupling reactions. smolecule.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, efficiently produces 1,2,3-triazole derivatives from alkynes. mt.combeilstein-journals.org This reaction is noted for its high efficiency, selectivity, and mild reaction conditions. mt.com

Emerging research includes the use of dinuclear titanium(IV) complexes, which have proven to be effective catalysts for the chemoselective addition of E–H bonds (where E = N, O, S, P, C) to heterocumulenes under mild conditions. acs.org Nickel-catalyzed oxidative cyclization of alkynyl-cyclohexadienones has also been shown to produce enantioenriched tricyclic products with excellent selectivity. researchgate.net In the realm of stereocontrol, chiral phosphine (B1218219) ligands like BINAP are used in asymmetric hydrogenation with ruthenium catalysts to create specific stereocenters. smolecule.com

Table 1: Novel Catalytic Systems for Alkyne Transformations

| Catalyst Type | Reaction | Application Example | Key Findings | Citations |

|---|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Cross-Coupling | Synthesis of Terbinafine intermediates | Forms critical C-C bonds in alkenyl backbones. | smolecule.com |

| Rhodium (e.g., RhCl₃) | Alkenylation | Styrene-like coupling | Facilitates coupling, with copper oxidants regenerating the active catalyst. | smolecule.com |

| Copper (e.g., Cu(I), Cu(II)) | Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of N-heterocyclic hybrids | Highly efficient in both solution and solvent-free mechanochemical synthesis. | mt.combeilstein-journals.org |

| Titanium (e.g., Dinuclear Ti(IV) complexes) | Hydroamination/Guanidination | Addition of E-H bonds to carbodiimides | Acts as an efficient precatalyst for forming carbon-heteroatom bonds. | acs.org |

| Nickel | Oxidative Cyclization | Synthesis of tricyclic products | Enables desymmetrization of alkynyl-cyclohexadienones with high enantioselectivity. | researchgate.net |

| Ruthenium (with chiral ligands) | Asymmetric Hydrogenation | Synthesis of terpenes | Installs stereocenters adjacent to alkenes with high enantiomeric excess. | smolecule.com |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The unique structural characteristics of this compound, particularly its terminal alkyne for directed interactions and its bulky tert-butyl group for controlling spatial arrangement, make it an intriguing candidate for supramolecular chemistry and self-assembly. While specific research on this compound is nascent, the broader field of alkyne-containing molecules in self-assembly provides a clear roadmap for future exploration.

Alkynes are valuable components in the construction of ordered molecular architectures such as polymers and block copolymers. For instance, block copolymers prepared using a poly(2-oxazoline) macroinitiator can self-assemble into various aggregates depending on the solvent. mdpi.com Incorporating a sterically demanding scaffold like this compound into such polymer chains could be used to fine-tune the resulting morphology and properties of the self-assembled materials. The synthesis of functional polymers through methods like click polymerization allows for precise control over the structure, enabling the creation of complex, multi-functional materials for advanced coatings and composites. mt.com

Mechanochemical Synthesis and Solid-State Reactivity of this compound

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), represents a significant frontier in green chemistry. This solvent-free approach is being explored for transformations involving alkynes. Research has demonstrated that milling procedures for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be significantly more efficient than corresponding solution-based reactions, with some cases showing up to a 15-fold increase in yield. beilstein-journals.org The efficiency of these solid-state reactions can depend on the oxidation state of the copper catalyst (Cu(0), Cu(I), or Cu(II)). beilstein-journals.org

Furthermore, the field of solid-state molecular organometallic chemistry (SMOM-Cat) is pushing the boundaries of what is possible. rsc.org Single-crystal to single-crystal transformations, where a solid precursor reacts with a gas while maintaining its crystalline integrity, have been reported for organometallic complexes. rsc.org These systems have been shown to catalyze reactions such as the isomerization of 1-butene (B85601) to 2-butene (B3427860) in the solid state. rsc.org Exploring the solid-state reactivity of this compound with organometallic precursors could lead to novel catalytic cycles and materials with unique, crystalline-phase-dependent properties.

Bio-Inspired Synthesis and Bioconjugation with this compound Scaffolds

The alkyne functional group is a powerful tool in chemical biology, primarily due to its role in bioorthogonal chemistry. "Click" reactions, which are rapid, selective, and high-yielding, allow for the covalent linking of molecules in complex biological environments without interfering with native biochemical processes. mt.com

The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly valuable as it proceeds under physiological conditions without the need for a cytotoxic copper catalyst. acs.orgnih.gov This has enabled the labeling and imaging of biomolecules such as glycans within living cells. mt.comnih.gov The this compound scaffold could be incorporated into probes or therapeutic agents, with the terminal alkyne serving as a chemical handle for conjugation to azide-modified biomolecules.

Another emerging area is the bio-inspired synthesis of functional biopolymers. Researchers have engineered E. coli to incorporate fatty acids with terminal azide (B81097) or alkyne groups into polyhydroxyalkanoates (PHAs). researchgate.net These "click"-ready bioplastics can then be easily modified, opening the door to new functional biomaterials for applications like drug delivery systems or tissue engineering scaffolds. researchgate.net Introducing a derivative of this compound into these biosynthetic pathways could produce novel PHAs with tailored physical properties and chemical reactivity. Biomimetically inspired polyene cyclizations also represent a powerful strategy for the stereocontrolled construction of complex polycarbocyclic scaffolds of biological importance. acs.org

Advanced Analytical Techniques for In Situ Monitoring of this compound Reactions

Understanding and optimizing the reactions of this compound requires advanced analytical methods that can monitor reaction progress in real time. Process Analytical Technology (PAT) allows for the continuous measurement of key parameters like concentration and temperature, providing immediate feedback for process control. mt.com

Several techniques are particularly well-suited for monitoring alkyne transformations:

Real-time High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): An automated system using HPLC-MS has been developed for unattended reaction monitoring. rsc.org It can provide highly reproducible and accurate reaction profiles for challenging reactions, including the CuAAC, by identifying and quantifying reaction components on the fly. rsc.org

In Situ Raman Spectroscopy: This technique has been successfully used to gain mechanistic insights into solid-state mechanochemical reactions. beilstein-journals.org It allowed for the direct monitoring of a milling CuAAC reaction, showing the formation of the product without detectable intermediates. beilstein-journals.org

Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditional NMR is powerful, its cost and infrastructure requirements are significant. nih.gov Newer benchtop NMR systems, combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), enable the real-time monitoring of reactions like CuAAC and SPAAC even at low concentrations. acs.orgnih.gov This approach can detect signals from protons that would otherwise be undetectable, providing detailed mechanistic information. acs.org

Table 2: Advanced Analytical Techniques for Monitoring Alkyne Reactions

| Technique | Application | Information Gained | Advantages | Citations |

|---|---|---|---|---|

| Real-time HPLC-MS | Monitoring Cu(I)-catalyzed azide-alkyne cycloadditions. | Quantification and identification of reaction components. | Automated, high reproducibility, suitable for heterogenous and complex reactions. | rsc.org |

| In Situ Raman Spectroscopy | Monitoring mechanochemical (milling) CuAAC reactions. | Direct observation of product formation, detection of intermediates. | Non-invasive, suitable for solid-state reactions, provides mechanistic details. | beilstein-journals.org |

| Benchtop NMR with SABRE | Real-time monitoring of SPAAC and CuAAC for bioconjugation. | Structural information from intermediates and products, kinetic analysis. | Lower cost, useful for low-concentration samples, high sensitivity via hyperpolarization. | acs.orgnih.gov |

Theoretical Advancements in Predicting Reactivity and Properties of Alkyne Derivatives

Computational chemistry provides powerful predictive tools that complement experimental research. Theoretical advancements, particularly using Density Functional Theory (DFT), are increasingly used to understand and predict the reactivity and properties of complex molecules, including alkyne derivatives.

While specific theoretical studies on this compound are not widely published, the methodologies are well-established. For example, periodic DFT calculations have been used to model fluxional processes in the solid state, such as the libration and isomerization of alkenes bound to a rhodium complex. rsc.org These calculations can determine the energy barriers for such processes, providing insights that are difficult to obtain experimentally. rsc.org

For a molecule like this compound, theoretical methods could be applied to:

Predict its reaction pathways in catalytic cycles, identifying transition states and potential intermediates.

Calculate its spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental characterization.

Model its interactions in supramolecular assemblies, predicting stable conformations and binding energies.

Understand the electronic effects of the tert-butyl group on the reactivity of the alkyne functionality.

These computational insights can guide experimental design, saving time and resources by focusing efforts on the most promising synthetic routes and applications.

Q & A

Q. Table 1: Key Analytical Techniques for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.